Carbamic acid, [(3S)-1-[[[3-(trifluoromethyl)benzoyl]amino]acetyl]-3-pyrrolidinyl]-, 1,1-dimethylethyl ester
Description
The compound “Carbamic acid, [(3S)-1-[[[3-(trifluoromethyl)benzoyl]amino]acetyl]-3-pyrrolidinyl]-, 1,1-dimethylethyl ester” is a tert-butyl carbamate derivative featuring a pyrrolidinyl scaffold substituted with an acetyl group linked to a 3-(trifluoromethyl)benzoyl amino moiety. Its stereochemistry at the 3S position is critical for its biochemical interactions. This compound is structurally tailored for applications in medicinal chemistry, particularly as a protease inhibitor intermediate or a building block for small-molecule drug candidates. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the tert-butyl ester provides steric protection for the carbamate group during synthesis .
Properties
Molecular Formula |
C19H24F3N3O4 |
|---|---|
Molecular Weight |
415.4 g/mol |
IUPAC Name |
tert-butyl N-[1-[2-[[3-(trifluoromethyl)benzoyl]amino]acetyl]pyrrolidin-3-yl]carbamate |
InChI |
InChI=1S/C19H24F3N3O4/c1-18(2,3)29-17(28)24-14-7-8-25(11-14)15(26)10-23-16(27)12-5-4-6-13(9-12)19(20,21)22/h4-6,9,14H,7-8,10-11H2,1-3H3,(H,23,27)(H,24,28) |
InChI Key |
GMEDYAHVPDSLGH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCN(C1)C(=O)CNC(=O)C2=CC(=CC=C2)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Carbamic acid, [(3S)-1-[[[3-(trifluoromethyl)benzoyl]amino]acetyl]-3-pyrrolidinyl]-, 1,1-dimethylethyl ester typically involves multiple steps, starting with the preparation of the key intermediates. One common synthetic route includes the following steps:
Preparation of 3-(trifluoromethyl)benzoyl chloride: This intermediate is synthesized by reacting 3-(trifluoromethyl)benzoic acid with thionyl chloride under reflux conditions.
Formation of the aminoacetyl intermediate: The 3-(trifluoromethyl)benzoyl chloride is then reacted with glycine to form the aminoacetyl intermediate.
Coupling with pyrrolidine: The aminoacetyl intermediate is coupled with (3S)-pyrrolidine under basic conditions to form the desired product.
Esterification: Finally, the product is esterified with tert-butyl alcohol in the presence of a suitable catalyst to yield the final compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Carbamic acid, [(3S)-1-[[[3-(trifluoromethyl)benzoyl]amino]acetyl]-3-pyrrolidinyl]-, 1,1-dimethylethyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with varying functional groups.
Scientific Research Applications
Applications in Medicinal Chemistry
-
Drug Design :
- Carbamic acid derivatives are often utilized in drug design due to their ability to act as prodrugs. They can enhance bioavailability by improving solubility and stability against metabolic degradation .
- The specific structure of this carbamic acid may allow it to interact with various biological targets, including enzymes and receptors, making it a candidate for developing new therapeutic agents.
-
Anticancer Activity :
- Preliminary studies suggest that compounds similar to this carbamic acid exhibit antiproliferative activity against multiple cancer cell lines. For instance, modifications in the structure can lead to improved efficacy against murine leukemia cells and human cervix carcinoma cells .
- The incorporation of the trifluoromethyl group has been shown to enhance the potency of certain anticancer agents by influencing their interaction with target proteins involved in tumorigenesis .
- Bioisosterism :
Agricultural Applications
-
Pesticides :
- Carbamic acid derivatives have been widely used as pesticides due to their insecticidal properties. The trifluoromethyl group enhances the biological activity of these compounds against agricultural pests.
- The structural features of this specific carbamic acid may allow for targeted action, reducing non-target effects and improving safety profiles in agricultural applications.
-
Herbicides :
- Similar compounds have been explored for their herbicidal properties, contributing to weed management strategies in crop production. The unique functional groups can provide selective action against specific weed species.
Synthesis Routes
The synthesis of carbamic acid, [(3S)-1-[[[3-(trifluoromethyl)benzoyl]amino]acetyl]-3-pyrrolidinyl]-, 1,1-dimethylethyl ester typically involves multi-step synthetic pathways, including:
- Formation of the Pyrrolidine Ring : This step often involves cyclization reactions that create the necessary ring structure.
- Introduction of Functional Groups : Various reactions are employed to introduce the trifluoromethyl and benzoyl moieties, which are crucial for the compound's biological activity.
- Esterification : The final step usually involves esterification reactions that yield the dimethylethyl ester form of the compound .
Case Studies
Several studies highlight the potential applications of this compound:
- A study focusing on the synthesis of similar carbamate derivatives demonstrated their effectiveness as enzyme inhibitors, showcasing their role in medicinal chemistry .
- Research on herbicide efficacy indicated that structurally similar compounds could significantly reduce weed populations while maintaining crop yields, emphasizing their agricultural importance .
Mechanism of Action
The mechanism of action of Carbamic acid, [(3S)-1-[[[3-(trifluoromethyl)benzoyl]amino]acetyl]-3-pyrrolidinyl]-, 1,1-dimethylethyl ester involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets may vary depending on the specific application and context of use.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Physicochemical Properties
- Target Compound : The trifluoromethyl group increases logP (~2.8), enhancing membrane permeability. The acetyl-pyrrolidinyl linkage introduces conformational rigidity, favoring selective binding .
- 261521-49-7 : Lower molecular weight (214.26 g/mol) and absence of aromatic groups result in higher aqueous solubility but reduced target affinity .
- 89942-56-3 : Minimal steric hindrance facilitates rapid enzymatic cleavage of the carbamate, limiting its use in prolonged-release formulations .
Biological Activity
Carbamic acid, [(3S)-1-[[[3-(trifluoromethyl)benzoyl]amino]acetyl]-3-pyrrolidinyl]-, 1,1-dimethylethyl ester, also known as CS-0012461, is a complex organic compound with significant biological activity. Its unique structural features contribute to its potential applications in various fields, including pharmaceuticals and agriculture.
Chemical Structure and Properties
The molecular formula of this compound is C15H18F3N3O3. It contains a trifluoromethyl group attached to a benzoyl moiety, a pyrrolidine ring, and a tert-butyl ester group. These components enhance its lipophilicity and reactivity, influencing its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C15H18F3N3O3 |
| Molecular Weight | 339.32 g/mol |
| CAS Number | 857650-89-6 |
| Solubility | Soluble in organic solvents |
The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets. The trifluoromethyl group enhances membrane permeability, allowing the compound to effectively bind to enzymes or receptors. This interaction can modulate various biological processes, leading to potential therapeutic effects.
Key Mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
- Receptor Binding : It can interact with receptors, potentially influencing signaling pathways.
Biological Activities
Research indicates that carbamic acid derivatives exhibit diverse biological activities, including:
- Anticancer Activity : Preliminary studies suggest that this compound may exhibit antiproliferative effects against various cancer cell lines.
- Neuroprotective Effects : It has been investigated for its potential role in modulating neurotransmitter systems.
- Anti-inflammatory Properties : The compound may possess anti-inflammatory effects through modulation of cytokine production.
Case Studies and Research Findings
-
Antiproliferative Effects :
A study evaluated the antiproliferative activity of carbamic acid derivatives in several cancer cell lines (L1210, CEM, HeLa). The results indicated that certain derivatives displayed significant cytotoxicity with IC50 values ranging from 9.6 μM to 41 μM across different cell lines . -
Enzyme Inhibition :
Research on NAAG peptidase inhibitors has shown that compounds similar to carbamic acid can increase extracellular NAAG levels, demonstrating potential in treating neurological disorders . This suggests that carbamic acid may also influence similar pathways. -
Pharmacokinetic Studies :
The unique structure of the compound allows it to exhibit favorable pharmacokinetic properties, enhancing its bioavailability and therapeutic potential .
Applications in Drug Development
Due to its biological activity, carbamic acid is being explored as a lead compound for drug development targeting specific diseases such as cancer and neurodegenerative disorders. Its structural complexity offers avenues for further modification to enhance efficacy and reduce toxicity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
